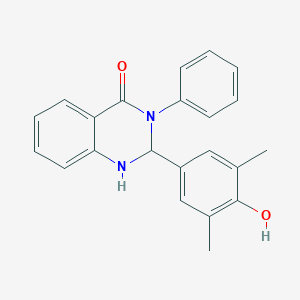
1-(4-Methylphenacyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenacyl)pyridinium, also known as MPP+ or N-methyl-4-phenylpyridinium, is a positively charged organic compound that is commonly used in scientific research to study the effects of Parkinson's disease. MPP+ is a neurotoxin that has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.
作用機序
1-(4-Methylphenacyl)pyridinium+ is taken up into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(4-Methylphenacyl)pyridinium+ is converted to its active form, 1-(4-Methylphenacyl)pyridinium+ cation, by the enzyme monoamine oxidase B (MAO-B). 1-(4-Methylphenacyl)pyridinium+ cation then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of the dopaminergic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Methylphenacyl)pyridinium+ are well-documented. 1-(4-Methylphenacyl)pyridinium+ has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels leads to the symptoms seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 1-(4-Methylphenacyl)pyridinium+ has been shown to increase oxidative stress in the brain, leading to further damage to neurons.
実験室実験の利点と制限
1-(4-Methylphenacyl)pyridinium+ has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, 1-(4-Methylphenacyl)pyridinium+ is highly selective for dopaminergic neurons, making it a useful tool for studying the effects of Parkinson's disease. However, there are also limitations to using 1-(4-Methylphenacyl)pyridinium+ in lab experiments. 1-(4-Methylphenacyl)pyridinium+ is a potent neurotoxin and must be handled with care. Additionally, the effects of 1-(4-Methylphenacyl)pyridinium+ on dopaminergic neurons are relatively rapid, making it difficult to study the long-term effects of the toxin.
将来の方向性
There are several future directions for research on 1-(4-Methylphenacyl)pyridinium+. One area of research is the development of new treatments for Parkinson's disease. By gaining a better understanding of the underlying mechanisms of the disease, researchers can develop new treatments that target these mechanisms. Additionally, researchers can use 1-(4-Methylphenacyl)pyridinium+ to study the effects of other toxins on dopaminergic neurons, which may lead to the development of new treatments for other neurodegenerative disorders. Finally, researchers can use 1-(4-Methylphenacyl)pyridinium+ to study the effects of environmental toxins on dopaminergic neurons, which may lead to new insights into the causes of Parkinson's disease.
合成法
1-(4-Methylphenacyl)pyridinium+ can be synthesized using a variety of methods, including the oxidation of N-methyl-4-phenylpyridine with potassium permanganate, the reaction of N-methyl-4-phenylpyridine with methyl iodide, and the reaction of N-methyl-4-phenylpyridine with dimethyl sulfate. The most commonly used method for synthesizing 1-(4-Methylphenacyl)pyridinium+ is the oxidation of N-methyl-4-phenylpyridine with potassium permanganate. This method yields a high purity product and is relatively easy to perform.
科学的研究の応用
1-(4-Methylphenacyl)pyridinium+ is commonly used in scientific research to study the effects of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. 1-(4-Methylphenacyl)pyridinium+ has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. By studying the effects of 1-(4-Methylphenacyl)pyridinium+ on dopaminergic neurons, researchers can gain a better understanding of the underlying mechanisms of Parkinson's disease.
特性
製品名 |
1-(4-Methylphenacyl)pyridinium |
|---|---|
分子式 |
C14H14NO+ |
分子量 |
212.27 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |
InChIキー |
QHYBBPZKHBFQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)
![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B300138.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)

![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)
